molecular formula C12H17N B2592431 (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine CAS No. 2248200-90-8

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine

Cat. No.: B2592431
CAS No.: 2248200-90-8
M. Wt: 175.275
InChI Key: TVSGMPHOYKKJHT-SECBINFHSA-N
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Description

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is a chiral amine compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution or asymmetric synthesis techniques to ensure the production of the desired enantiomer with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert imines back to amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Regeneration of the amine.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine: shares structural similarities with other chiral amines and indane derivatives.

    (2S)-2-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine: Another indane derivative with a similar structure but different chain length.

    (2S)-2-(2,3-Dihydro-1H-inden-5-yl)butan-1-amine: A compound with an extended carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of the indane moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSGMPHOYKKJHT-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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